molecular formula C16H10ClFN2OS B2458937 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 313277-65-5

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2458937
CAS No.: 313277-65-5
M. Wt: 332.78
InChI Key: XGIZOAPKXMCMJE-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIZOAPKXMCMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it can disrupt the biosynthesis of essential bacterial lipids, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is unique due to the presence of both a thiazole ring and a fluorobenzamide moiety. This combination enhances its biological activity and specificity compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its molecular targets .

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C13H9ClFNO
  • IUPAC Name : this compound

The structural features of this compound suggest potential interactions with biological macromolecules, which may underlie its pharmacological effects.

This compound exhibits various biological activities that may involve different mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in cellular processes. For instance, studies have shown that thiazole derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and DNA synthesis .
  • Antimicrobial Activity : Compounds with thiazole moieties have been reported to possess antimicrobial properties. The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity, allowing better membrane penetration.
  • Cancer Therapeutics : Some studies indicate that benzamide derivatives can act as inhibitors for various kinases involved in cancer progression. The thiazole ring may contribute to binding affinity and selectivity towards specific cancer-related targets .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related benzamide derivatives highlighted the potency of compounds containing thiazole rings against Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported, indicating significant activity against resistant strains .

CompoundMIC (µg/mL)Target Organism
Compound A25M. tuberculosis
Compound B10M. avium
This compound15M. smegmatis

Case Studies

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The IC50 values ranged from 5 to 20 µM depending on the cell line tested, suggesting a dose-dependent response .
  • Kinase Inhibition : A series of experiments conducted on RET kinase showed that derivatives similar to this compound exhibited moderate to high inhibition rates in ELISA-based assays. This suggests potential applications in targeted cancer therapies .

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